molecular formula C15H17FN4O3 B10976629 N-(5-fluoro-2-methylphenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide

N-(5-fluoro-2-methylphenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide

Cat. No.: B10976629
M. Wt: 320.32 g/mol
InChI Key: OJPWIBRCJLVURJ-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a fluorinated aromatic ring, a nitro-substituted pyrazole ring, and a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. A common synthetic route may include:

    Nitration: Introduction of a nitro group to the pyrazole ring using nitrating agents such as nitric acid or a mixture of nitric and sulfuric acids.

    Fluorination: Introduction of a fluorine atom to the aromatic ring using fluorinating agents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Amidation: Formation of the amide bond through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or ester, under conditions like the use of coupling agents (e.g., EDC, DCC) and a base (e.g., triethylamine).

Industrial Production Methods

Industrial production of such compounds may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reductants (e.g., tin chloride).

    Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon, tin chloride.

    Substitution: Nucleophiles like amines, thiols, bases such as sodium hydroxide.

    Hydrolysis: Acids like hydrochloric acid, bases like sodium hydroxide.

Major Products Formed

    Reduction: Formation of the corresponding amine from the nitro group.

    Substitution: Formation of substituted aromatic compounds.

    Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials or agrochemicals.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-chloro-2-methylphenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide
  • N-(5-bromo-2-methylphenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide
  • N-(5-fluoro-2-ethylphenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide

Uniqueness

N-(5-fluoro-2-methylphenyl)-2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanamide is unique due to the specific combination of functional groups and their positions on the molecular structure. The presence of the fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro, bromo, or ethyl analogs.

Properties

Molecular Formula

C15H17FN4O3

Molecular Weight

320.32 g/mol

IUPAC Name

N-(5-fluoro-2-methylphenyl)-2-methyl-3-(5-methyl-3-nitropyrazol-1-yl)propanamide

InChI

InChI=1S/C15H17FN4O3/c1-9-4-5-12(16)7-13(9)17-15(21)10(2)8-19-11(3)6-14(18-19)20(22)23/h4-7,10H,8H2,1-3H3,(H,17,21)

InChI Key

OJPWIBRCJLVURJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)NC(=O)C(C)CN2C(=CC(=N2)[N+](=O)[O-])C

Origin of Product

United States

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